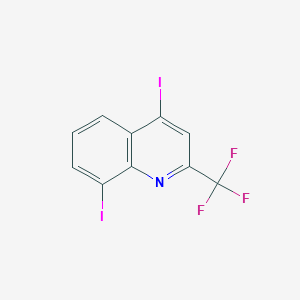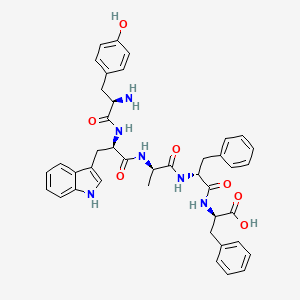![molecular formula C16H24N4O2S B12589703 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole CAS No. 648409-56-7](/img/structure/B12589703.png)
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole: is a chemical compound with the molecular formula C16H24N4O2S and a molecular weight of 336.45 g/mol . It is a member of the tetrazole family, which is known for its high nitrogen content and stability. This compound is characterized by a tetrazole ring substituted with a phenyl group and a sulfonyl group attached to a chiral 6-methyloctane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction using a suitable phenyl halide.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction using a sulfonyl chloride.
Chiral 6-Methyloctane Chain: The chiral 6-methyloctane chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the tetrazole ring or the sulfonyl group.
Substitution: The phenyl group and the sulfonyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Reduced forms of the tetrazole ring or sulfonyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential applications in drug discovery and development due to its unique structure.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry:
- Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Losartan: Contains a tetrazole ring and is used as an antihypertensive agent.
Cefazolin: A cephalosporin antibiotic with a tetrazole moiety.
Alfentanil: An opioid analgesic with a tetrazole ring.
Uniqueness: 5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is unique due to its specific combination of a chiral 6-methyloctane chain, a phenyl group, and a sulfonyl group attached to the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
648409-56-7 |
|---|---|
Molecular Formula |
C16H24N4O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-[(6S)-6-methyloctyl]sulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4O2S/c1-3-14(2)10-6-5-9-13-23(21,22)16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m0/s1 |
InChI Key |
NURLJKWFTAEACF-AWEZNQCLSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



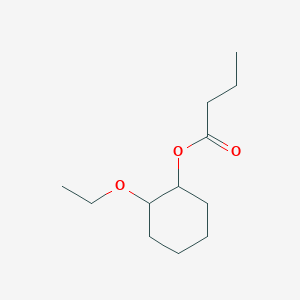
![4-{[16-(2H-Tetrazol-5-yl)hexadecanoyl]sulfamoyl}butanoic acid](/img/structure/B12589646.png)
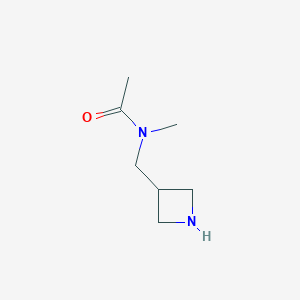
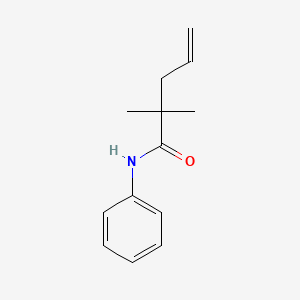
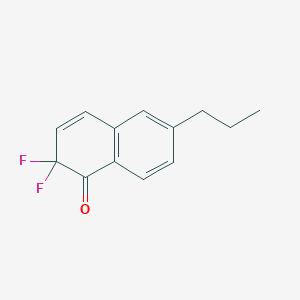
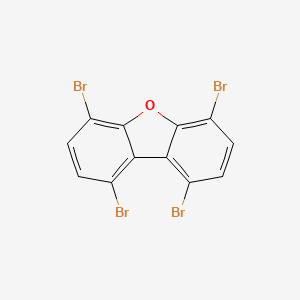
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)
![2,2'-(1,4-Phenylene)bis{5-[4-(5-phenylthiophen-2-yl)phenyl]thiophene}](/img/structure/B12589677.png)
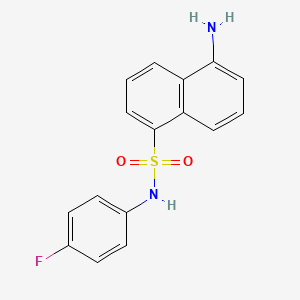
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
